4-(3-Pentenyl)pyridine
Description
4-(3-Pentenyl)pyridine is a pyridine derivative featuring a pentenyl substituent at the 4-position of the pyridine ring. Pyridine derivatives are widely studied due to their versatility in medicinal chemistry, catalysis, and materials science. The pentenyl group introduces both lipophilic and unsaturated characteristics, which may influence the compound's physicochemical properties, such as solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-pent-3-enylpyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h2-3,6-9H,4-5H2,1H3 |
InChI Key |
GPWIRQVGUXBSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares hypothetical properties of 4-(3-Pentenyl)pyridine with structurally related pyridine derivatives described in the evidence. Key factors include substituent effects, physical properties, and biological activity.
Substituent Effects on Physical Properties
Pyridine derivatives with varying substituents exhibit distinct physical properties. For example:
- Chlorine and nitro groups (electron-withdrawing): Increase melting points due to enhanced intermolecular interactions. For instance, compound Q13 (R₂ = -NO₂) has a melting point of 259–261°C .
- Methoxy groups (electron-donating): Reduce melting points (e.g., Q12 with -OCH₃ melts at 288–292°C) .
- Aliphatic chains (e.g., pentenyl): Likely decrease melting points compared to aromatic or polar substituents due to reduced polarity.
Table 1: Comparison of Physical Properties
| Compound | Substituent(s) | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | 3-pentenyl (C₅H₉) | ~161.2 | Estimated 80–120 | Pyridine, alkene |
| Q2 (from evidence) | -NO₂, -Cl, -H | 497 | 278–282 | -CN, C=O, chloro, nitro |
| Q12 (from evidence) | -OCH₃, -CH₃ | 525 | 288–292 | -CN, C=O, methoxy |
| Q13 (from evidence) | -NO₂, -CH₃ | 545 | 259–261 | -CN, C=O, nitro |
*Hypothetical data for this compound inferred from aliphatic analogs in the evidence.
Spectral Characteristics
- IR/NMR : The pentenyl group would show C=C stretching at ~1640 cm⁻¹ (IR) and alkene protons at δ 5–6 ppm (¹H NMR). This contrasts with -CN (2183 cm⁻¹) and -C=O (1672 cm⁻¹) peaks in nitrile/carbonyl-containing analogs .
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